2-(4-Bromophenyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-(4-Bromophenyl)thiophene, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, which are efficient methods for forming carbon-carbon bonds between different aryl groups. For example, one study detailed the synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene via a Suzuki reaction, highlighting its superior yield compared to the Negishi reaction (Wang, 2003).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structure of synthesized thiophene derivatives. Techniques such as NMR, HRMS, and FT-IR spectroscopy provide detailed insights into the molecular structure and confirm the successful synthesis of the target compound. For instance, a study utilized vibrational spectra and DFT simulations to investigate the structure of a closely related thiophene derivative, offering insights into its molecular geometry and electronic properties (Balakit et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-Bromophenyl)thiophene includes its participation in various coupling reactions, enabled by the presence of the bromo substituent, which acts as a good leaving group. The molecule's reactivity is also influenced by the thiophene ring, known for its participation in electrophilic aromatic substitution reactions due to the electron-rich nature of sulfur. Studies have developed novel synthetic routes that demonstrate the molecule's versatility in forming C-S bonds and facilitating heterocyclization reactions, expanding its utility in organic synthesis (Guilarte et al., 2011).
Scientific Research Applications
Liquid Crystal Displays : A study by Brettle et al. (1992) discusses the preparation of a homologous series of 2-alkyl-5-(4′-cyanophenyl)thiophenes, demonstrating improved properties for use in liquid crystal displays. The synthesis involves a Stetter procedure and a copper(I)-mediated exchange reaction, highlighting the relevance of thiophene derivatives in display technologies (Brettle, Dunmur, Marson, Piñol, & Toriyama, 1992).
Biological Activities : Mabkhot et al. (2017) synthesized novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties. These compounds exhibit notable antibacterial, antifungal, anticancer, and antioxidant activities. This study exemplifies the potential of thiophene derivatives in pharmaceutical applications (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mohammad S. Mubarak, 2017).
Electrochromic Materials : Osken et al. (2011) investigated the electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene). Their research suggests potential applications of these polymers in electrochromic devices, which can change color upon application of voltage (Osken, Bildirir, & Ozturk, 2011).
Organic Electronics : Xu et al. (2012) synthesized thiophene derivatives with bis-diarylacrylonitrile units, exhibiting green fluorescence in both solid state and solution. This study suggests the utility of such compounds in organic electronics, particularly in light-emitting devices (Xu, Yu, & Mingxin Yu, 2012).
Optical Materials : Haleshappa et al. (2020) synthesized a novel bromo-substituted thiophene-based chalcone derivative with properties suitable for optical limiting applications, indicating the potential use of thiophene derivatives in photonic devices (Haleshappa, Jayarama, Quah, & Huey Chong Kwong, 2020).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJJKOSNQXQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426985 | |
Record name | 2-(4-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)thiophene | |
CAS RN |
40133-22-0 | |
Record name | 2-(4-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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